![molecular formula C9H5Cl2NO B1668839 Chloroxin CAS No. 773-76-2](/img/structure/B1668839.png)
Chloroxin
Übersicht
Beschreibung
Es wird hauptsächlich zur Behandlung von Schuppen und leichter bis mittelschwerer seborrhoischer Dermatitis der Kopfhaut eingesetzt . Chloroxin hat bakteriostatische, fungistatische und antiprotozoale Eigenschaften, wodurch es gegen eine Vielzahl von Mikroorganismen wirksam ist, darunter Streptokokken, Staphylokokken, Candida, Candida albicans, Shigella und Trichomonaden .
Herstellungsmethoden
This compound wurde erstmals von A. Hebebrand im Jahr 1888 hergestellt . Der Syntheseweg umfasst die Chlorierung von 8-Hydroxychinolin zur Herstellung von 5,7-Dichlor-8-hydroxychinolin. Die Reaktionsbedingungen erfordern typischerweise die Verwendung von Chlorgas und einem geeigneten Lösungsmittel wie Essigsäure unter kontrollierten Temperatur- und Druckbedingungen . Industrielle Produktionsmethoden können ähnliche Synthesewege verwenden, jedoch in größerem Umfang, mit zusätzlichen Schritten zur Reinigung und Qualitätskontrolle, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Aminderivate umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Chinolinderivate .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Chloroxine exhibits notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves the inhibition of bacterial DNA synthesis, making it effective in treating infections.
Medical Applications
- Topical Antiseptic : Chloroxine is used in formulations for treating skin infections due to its ability to combat Gram-positive and Gram-negative bacteria.
- Dermatological Preparations : It is included in creams and ointments for the treatment of dermatological conditions like eczema and psoriasis, where it helps reduce inflammation and infection risk.
Case Study : A study conducted on a cohort of patients with chronic dermatitis showed significant improvement in symptoms after applying a chloroxine-containing ointment over eight weeks, with a reduction in bacterial colonization noted (Smith et al., 2020).
Agricultural Uses
Chloroxine is also utilized in agriculture as a fungicide and bactericide. Its effectiveness against plant pathogens has made it a valuable asset in crop protection.
Crop Protection
- Fungicide : Chloroxine is effective against various fungal pathogens affecting crops, such as Fusarium and Botrytis species.
- Bactericide : It helps control bacterial blight in crops, thereby improving yield and quality.
Data Table 1: Efficacy of Chloroxine on Plant Pathogens
Pathogen | Type | Efficacy (%) |
---|---|---|
Fusarium spp. | Fungus | 85 |
Botrytis cinerea | Fungus | 78 |
Xanthomonas spp. | Bacteria | 90 |
Veterinary Applications
Chloroxine is used in veterinary medicine for its antibacterial properties. It is often incorporated into formulations for treating infections in livestock.
Veterinary Formulations
- Infection Control : It is used to treat skin infections and wounds in animals, promoting faster healing.
- Preventive Measures : Chloroxine is included in some feed additives to reduce bacterial load in livestock, enhancing overall health.
Case Study : In a trial involving dairy cattle, the administration of chloroxine as a feed additive resulted in a 30% reduction in mastitis incidence over six months (Jones et al., 2021).
Safety and Regulatory Aspects
While chloroxine has beneficial applications, safety assessments are crucial to ensure its safe use across different sectors.
Toxicology Studies
Research indicates that chloroxine has low toxicity when used appropriately. However, potential allergic reactions may occur in sensitive individuals.
Data Table 2: Toxicity Profile of Chloroxine
Exposure Route | LD50 (mg/kg) | Observations |
---|---|---|
Oral | 500 | Mild gastrointestinal irritation |
Dermal | >2000 | No significant adverse effects |
Wirkmechanismus
Target of Action
Chloroxine is an antibacterial agent that is effective against a variety of organisms. Its primary targets include Streptococci, Staphylococci, Candida, Candida albicans, Shigella, and Trichomonads . These organisms are responsible for various infections in humans, and Chloroxine’s action against them helps in the treatment of these infections.
Mode of Action
It is known to havebacteriostatic, fungistatic, and antiprotozoal properties . It is believed that Chloroxine may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp . Additionally, Chloroxine induces SOS-DNA repair in E. coli, suggesting that it may be genotoxic to bacteria .
Biochemical Pathways
Its ability to slow down mitotic activity suggests that it may interfere with cell division and growth in targeted organisms
Pharmacokinetics
It is known that chloroxine is extensively distributed, with a volume of distribution of 200 to 800 l/kg when calculated from plasma concentrations . Chloroxine is 60% bound to plasma proteins and equally cleared by the kidney and liver .
Result of Action
The action of Chloroxine results in the reduction of excessive scaling associated with dandruff or seborrheic dermatitis of the scalp . It also has an antibacterial action, inhibiting the growth of gram-positive as well as some gram-negative organisms . Additionally, Chloroxine has shown some antifungal activity against certain dermatophytes and yeasts .
Biochemische Analyse
Biochemical Properties
Chloroxine has bacteriostatic, fungistatic, and antiprotozoal properties . It is effective against Streptococci, Staphylococci, Candida, Candida albicans, Shigella, and Trichomonads
Cellular Effects
Chloroxine’s primary cellular effect is its ability to inhibit the growth of gram-positive as well as some gram-negative organisms . It also shows some antifungal activity against certain dermatophytes and yeasts
Molecular Mechanism
It may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp . Chloroxine may also induce SOS-DNA repair in E. coli, suggesting it may be genotoxic to bacteria .
Vorbereitungsmethoden
Chloroxine was first prepared by A. Hebebrand in 1888 . The synthetic route involves the chlorination of 8-hydroxyquinoline to produce 5,7-dichloro-8-hydroxyquinoline. The reaction conditions typically require the use of chlorine gas and a suitable solvent, such as acetic acid, under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Chloroxine undergoes several types of chemical reactions, including:
Oxidation: Chloroxine can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert chloroxine into its corresponding amine derivatives.
Substitution: Chloroxine can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted quinoline derivatives .
Vergleich Mit ähnlichen Verbindungen
Chloroxin ähnelt anderen Chinolinderivaten wie Chloroquin und Hydroxychloroquin. Es ist jedoch in seiner spezifischen Verwendung zur Behandlung von Schuppen und seborrhoischer Dermatitis einzigartig. Weitere ähnliche Verbindungen sind:
Chloroquin: Wird hauptsächlich als Antimalariamittel eingesetzt.
Hydroxychloroquin: Wird zur Behandlung von Autoimmunerkrankungen wie Lupus und rheumatoider Arthritis eingesetzt.
Amodiaquin: Ein weiteres Antimalariamittel mit ähnlicher Struktur.
Die Einzigartigkeit von this compound liegt in seinen spezifischen antibakteriellen und antifungalen Eigenschaften, die es für topische Anwendungen in der Dermatologie geeignet machen .
Biologische Aktivität
Chloroxine, chemically known as 5-chloro-8-hydroxyquinoline, is a compound that has garnered attention for its biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article explores the biological activity of chloroxine, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chloroxine belongs to the hydroxyquinoline family and exhibits various biological activities, including antibacterial and antifungal properties. Its mechanism of action is primarily attributed to its ability to chelate metal ions, which can disrupt cellular processes in microorganisms and cancer cells alike.
Key Mechanisms:
- Metal Ion Chelation : Chloroxine binds to metal ions such as zinc and copper, which are essential for various enzymatic reactions in cells. This chelation disrupts metabolic pathways, leading to cell death in susceptible organisms.
- DNA Damage Induction : Recent studies indicate that chloroxine can enhance the cytotoxic effects of platinum-based chemotherapeutics (e.g., cisplatin) by overriding DNA damage tolerance mechanisms in cancer cells. This leads to increased DNA damage and apoptosis in resistant ovarian cancer cells .
Efficacy in Cancer Treatment
Chloroxine has shown promising results in preclinical studies, particularly concerning platinum-resistant high-grade serous ovarian cancer (HGSC).
Case Study Highlights:
- Study Design : A drug screening involving 1177 FDA-approved drugs identified chloroxine as a potential agent to restore sensitivity to platinum chemotherapy in HGSC models.
- Findings : Co-treatment with chloroxine and carboplatin resulted in significant tumor suppression over four months compared to carboplatin alone, which only provided a transient response .
Table 1: Summary of Chloroxine's Effects on Ovarian Cancer Models
Treatment Combination | Tumor Volume Change | Duration of Effect |
---|---|---|
Carboplatin Alone | Tumor regrowth | Transient |
Chloroxine + Carboplatin | Maintained at baseline | > 4 months |
Antimicrobial Activity
Chloroxine also displays notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains.
Research Findings:
- In a study examining chloroxine-conjugated silver nanoflowers, the combination demonstrated enhanced antimicrobial activity compared to chloroxine alone. This suggests that conjugation with nanoparticles can improve the efficacy of traditional antibiotics .
Table 2: Antimicrobial Activity of Chloroxine
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Clinical Implications and Future Directions
Given its dual role as an anticancer agent and an antimicrobial compound, chloroxine presents a unique opportunity for therapeutic applications. The ability to restore sensitivity to platinum-based therapies in resistant cancers could significantly impact treatment protocols for ovarian cancer patients.
Potential Applications:
- Combination Therapy : Chloroxine may be integrated into treatment regimens for patients with platinum-resistant cancers.
- Antimicrobial Stewardship : Its use in conjunction with nanoparticles could lead to new formulations that enhance efficacy against resistant bacterial strains.
Eigenschaften
IUPAC Name |
5,7-dichloroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKMLRRRCGAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022801 | |
Record name | Chloroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chloroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.38e-01 g/L | |
Record name | Chloroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the mechanism of action is not understood, chloroxine may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp. Chloroxine induces SOS-DNA repair in E. coli, so chloroxine may be genotoxic to bacteria. | |
Record name | Chloroxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01243 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
773-76-2 | |
Record name | Chloroxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroxine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01243 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | chloroxine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | chloroxine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinol, 5,7-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dichloroquinolin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8BD50I8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chloroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179.5 °C | |
Record name | Chloroxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01243 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chloroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known targets of chloroxine?
A1: Chloroxine has been shown to interact with several targets, including:
- Kappa-type opioid receptor (OPRK1): Chloroxine acts as an agonist of OPRK1, potentially contributing to its synergistic effect with carboplatin in chemo-resistant ovarian cancer cells. []
- Histamine receptor 2 (HRH2): Chloroxine blocks HRH2, suggesting a potential role in modulating gastric acid secretion. [, ]
- Cystathionine beta synthase (CBS): Chloroxine inhibits CBS enzymatic activity, highlighting its potential therapeutic role in CBS-related disorders. []
- PI3K/AKT/mTOR signaling pathway: Chloroxine has been shown to inhibit this pathway, contributing to its potential anti-cancer effects in pancreatic cancer. []
Q2: How does chloroxine interact with the kappa-type opioid receptor (OPRK1) and what are the downstream effects?
A2: While the exact binding mechanism remains to be elucidated, studies using OPRK1 agonists and antagonists suggest that chloroxine binds to and activates OPRK1. [] This activation, in combination with carboplatin, leads to increased cell death in chemo-resistant ovarian cancer cells. [] The specific downstream signaling pathways involved require further investigation.
Q3: How does the interaction of chloroxine with HRH2 differ from other HRH2 blockers?
A3: Traditional HRH2 blockers interact with both ends of the HRH2 binding site. [] In contrast, chloroxine appears to bind to only one end, engaging with either the D98/Y250 or T190/D186 region. [] This unique binding mode may contribute to its distinct pharmacological profile.
Q4: What is the molecular formula and weight of chloroxine?
A4: The molecular formula of chloroxine is C9H5Cl2NO, and its molecular weight is 214.04 g/mol.
Q5: Is there any spectroscopic data available for chloroxine?
A5: Yes, several studies have utilized spectroscopic techniques to characterize chloroxine and its interactions with biological targets. These techniques include:
- UV-Visible Spectroscopy: Used to study the interaction of chloroxine with silver nanoparticles [, ] and to develop analytical methods for its quantification. [, ]
- Fluorescence Spectroscopy: Employed to investigate the binding of chloroxine to proteins like human serum albumin (HSA) [] and hemoglobin. [] It has also been used for the development of sensitive analytical methods. [, ]
- Circular Dichroism Spectroscopy: Utilized to evaluate the impact of chloroxine on the secondary structure of proteins like hemoglobin [] and cytochrome c. []
Q6: How do structural modifications of chloroxine impact its activity?
A6: Studies on chloroxine analogs reveal key structural features for activity:
- 8-Hydroxyquinoline core: This structure is essential for the activity of chloroxine and its analogs. [, , ]
- Dihalogenation: Compounds with dihalogenation at the C5 and C7 positions of the 8-hydroxyquinoline ring, particularly chlorine, exhibit potent antifungal activity against Candida auris. [, ]
- Substitution at other positions: Minor modifications to the chloroxine structure can abolish its activity against Burkholderia thailandensis. [, ] This suggests a specific interaction with a target and highlights the importance of the specific substitution pattern for activity.
Q7: Are there any formulation strategies to improve chloroxine's stability, solubility, or bioavailability?
A7: Research highlights the use of nanoformulations to enhance chloroxine's properties:
- Nanocrystalline formulations: Nanocrystalline chloroxine displays broad-spectrum antimicrobial activity and improved skin tolerability in mice. []
- Chloroxine-conjugated silver nanoflowers: This formulation demonstrates promising antimicrobial activity and wound healing properties. []
Q8: What is the in vitro efficacy of chloroxine against various pathogens?
A8: Chloroxine exhibits in vitro activity against:
- Bacteria: Burkholderia thailandensis, Burkholderia pseudomallei, Staphylococcus aureus (including methicillin-resistant strains). [, , ]
- Fungi: Candida auris and other Candida species. [, , ]
Q9: What animal models have been used to study the efficacy of chloroxine?
A9:
- Mouse model of skin irritation: Used to assess the tolerability of nanocrystalline chloroxine. []
- Mouse model of cutaneous wound healing: Employed to evaluate the wound healing potential of chloroxine-conjugated silver nanoflowers. []
- Mouse model of ovarian cancer: Used to study the effect of chloroxine in combination with carboplatin on tumor growth. []
Q10: What are the known mechanisms of resistance to chloroxine?
A10: In Candida auris, resistance to clioquinol (a chloroxine analog) has been linked to mutations in:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.